molecular formula C10H16CuO4 B8792206 copper;pentane-2,4-dione

copper;pentane-2,4-dione

Cat. No.: B8792206
M. Wt: 263.78 g/mol
InChI Key: NPJDQKHHXAPMKK-UHFFFAOYSA-N
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Description

Copper;pentane-2,4-dione (Cu(II)(acac)₂, where acac = pentane-2,4-dionate) is a coordination complex formed by the chelation of Cu²⁺ ions with two enolate anions of pentane-2,4-dione. This β-diketone ligand exists predominantly in the enol form (92%) due to resonance stabilization of the conjugated enolate system . The complex exhibits a square-planar geometry, with the copper center acting as an electron sink due to electron density shifts from the ionized α-carbon groups of the ligand . SHE), which exceeds standard Cu²⁺→Cu⁺ (+0.153 V) and Cu²⁺→Cu⁰ (+0.337 V) potentials .

Cu(II)(acac)₂ is notable for its stability and volatility compared to other transition metal β-diketonates, making it valuable in electroluminescent materials and catalysis . Its synthesis typically involves reacting copper salts with pentane-2,4-dione under alkaline conditions, forming deep-blue crystals .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16CuO4

Molecular Weight

263.78 g/mol

IUPAC Name

copper;pentane-2,4-dione

InChI

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3H2,1-2H3;

InChI Key

NPJDQKHHXAPMKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cu]

Origin of Product

United States

Preparation Methods

Stepwise Procedure

A typical protocol dissolves 0.33 g of CuSO₄ in 10 mL of distilled water, followed by the addition of 0.75 mL of concentrated ammonium hydroxide to form a deep blue tetraamminecopper(II) complex. Dropwise addition of 0.55 mL acetylacetone under stirring induces ligand substitution, yielding a pale blue precipitate. The product is isolated via Büchner filtration, washed with ice-cold water and ethanol, and dried under vacuum. The reaction follows the equation:

CuSO4+2NH3+2HacacCu(acac)2+(NH4)2SO4\text{CuSO}4 + 2 \, \text{NH}3 + 2 \, \text{Hacac} \rightarrow \text{Cu(acac)}2 + (\text{NH}4)2\text{SO}4

This method achieves high reproducibility, though yields are rarely quantified in academic protocols.

Role of Ammonia

Ammonia acts as a base, deprotonating acetylacetone to form the acac⁻ ligand while maintaining a neutral pH to prevent copper hydroxide precipitation. Excess ammonia must be avoided to minimize competing complexation with [Cu(NH₃)₄]²⁺, which slows acac⁻ coordination.

Alternative Methods Using Copper Acetate or Chloride

Copper acetate (Cu(OAc)₂) and copper chloride (CuCl₂·2H₂O) offer advantages over sulfate salts, including higher solubility in organic solvents and reduced byproduct formation.

Copper Chloride-Mediated Reactions

CuCl₂·2H₂O reacts with acetylacetone in aqueous methanol under reflux, forming Cu(acac)₂ alongside HCl. This method requires strict pH control to avoid ligand protonation, often achieved using sodium acetate as a buffer. The product exhibits identical magnetic susceptibility (μeff=1.73μB\mu_{\text{eff}} = 1.73 \, \mu_B) to sulfate-derived samples, confirming consistent spin = ½ configurations.

Solvent Effects and Reaction Optimization

Solvent choice critically impacts reaction kinetics, yield, and purity.

Aqueous vs. Organic Media

Aqueous systems (e.g., CuSO₄/NH₃) favor rapid ligand exchange but risk hydrolysis, whereas organic solvents like methanol or methyl isobutyl ketone (MIBK) enhance solubility of hydrophobic intermediates. MIBK enables azeotropic water removal, facilitating reactions with moisture-sensitive reagents.

Temperature and Time

Refluxing at 90°C for 2 hours optimizes ligand coordination in copper acetate reactions. Prolonged heating (>3 hours) risks oxidative degradation, particularly with chloride salts.

Characterization and Validation

Post-synthesis analysis ensures structural fidelity and evaluates electronic properties.

Spectroscopic Techniques

  • UV-Vis Spectroscopy : Cu(acac)₂ exhibits two d-d transition bands at 536 nm (2B1g2B2g^2B_{1g} \rightarrow ^2B_{2g}) and 640 nm (2B1g2Eg^2B_{1g} \rightarrow ^2E_g).

  • IR Spectroscopy : Stretching vibrations at 1578 cm⁻¹ (C=O) and 1520 cm⁻¹ (C=C) confirm bidentate ligand coordination.

Magnetic and Crystallographic Data

Magnetic susceptibility measurements reveal weak antiferromagnetic interactions (J=1.2cm1J = -1.2 \, \text{cm}^{-1}) between Cu centers in crystalline [Cu(acac)₂]·2.5H₂O. X-ray diffraction confirms a square-planar geometry with Cu–O bond lengths of 1.93 Å.

Industrial and Catalytic Applications

Cu(acac)₂ serves as a catalyst in click chemistry (e.g., azide-alkyne cycloadditions) and polymer synthesis. A patent describes its use in synthesizing 1,2,3-triazoles via aqueous reactions with azides and terminal alkynes, achieving 90% yield and catalyst recyclability .

Chemical Reactions Analysis

Types of Reactions

copper;pentane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.

Scientific Research Applications

Catalytic Applications

Copper; pentane-2,4-dione is primarily utilized as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.

Wacker-Type Oxidation

Recent studies have demonstrated that copper(II) complexes with pentane-2,4-dione can act as precatalysts in Wacker-type oxidation reactions. These reactions involve the oxidation of olefins using phenylsilane as a reducing agent. The mechanism elucidated through isotopic labeling indicated that the copper complex plays a crucial role in the catalytic cycle, enhancing the efficiency of the oxidation process .

Synthesis of Supramolecular Structures

Copper complexes derived from pentane-2,4-dione have shown potential in forming supramolecular structures when reacted with other metal ions. For instance, a study highlighted the formation of a copper(II) complex with 3-(4-cyanophenyl)pentane-2,4-dione, which crystallizes in a square-planar geometry and exhibits interesting coordination properties .

Material Science Applications

Copper; pentane-2,4-dione is also significant in materials science for its role in producing advanced materials.

Thin Film Deposition

The compound is utilized in the deposition of copper thin films through chemical vapor deposition (CVD) techniques. The volatility and thermal stability of copper(II) acetylacetonate make it an ideal precursor for creating high-quality metallic films used in electronics and optoelectronics.

Polymer Composites

Incorporating copper complexes into polymer matrices has been explored to enhance the electrical conductivity and thermal stability of polymers. Research indicates that these composites exhibit improved properties suitable for electronic applications .

Biological Applications

The biological significance of copper; pentane-2,4-dione has been investigated for its potential therapeutic uses.

Anticancer Activity

Studies have reported that copper complexes with pentane-2,4-dione derivatives exhibit cytotoxic effects against various cancer cell lines. For example, research on copper(II) complexes with 2-ethylpyridine derivatives demonstrated significant anticancer activity in vitro, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

Copper complexes are known for their antimicrobial properties. Recent investigations have shown that copper(II) acetylacetonate exhibits antibacterial and antifungal activities against several pathogens, making it a candidate for developing new antimicrobial agents .

Data Tables

The following tables summarize key properties and findings related to the applications of copper; pentane-2,4-dione.

Application Description Reference
Wacker-Type OxidationCatalyzes oxidation of olefins using phenylsilane
Thin Film DepositionUsed as a precursor for CVD to create copper thin films
Anticancer ActivityExhibits cytotoxic effects against cancer cell lines
Antimicrobial PropertiesDemonstrates antibacterial and antifungal activity

Case Study 1: Catalytic Efficiency in Organic Synthesis

A study focused on the catalytic efficiency of copper(II) acetylacetonate in organic synthesis revealed that it could effectively promote various transformations under mild conditions. The study emphasized its role in facilitating reactions that are otherwise challenging due to harsh conditions required for activation.

Case Study 2: Development of Antimicrobial Agents

Research exploring the antimicrobial properties of copper complexes indicated that modifications to the ligand structure could enhance efficacy against resistant strains of bacteria and fungi. This highlights the potential for developing new therapeutic agents based on copper; pentane-2,4-dione derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Nickel(II) and Cobalt(III) β-Diketonates

Nickel(II) and cobalt(III) complexes of pentane-2,4-dione, [Ni(acac)₂] and [Co(acac)₂NO₃], exhibit distinct structural and electronic properties:

Property Cu(II)(acac)₂ [Ni(acac)₂]·0.5CH₃OH [Co(acac)₂NO₃]·2H₂O
Geometry Square-planar Octahedral Octahedral
Redox Potential +0.377–0.401 V (SHE) Not reported Not reported
Volatility High Moderate Low
Stability High Moderate Moderate
Applications Catalysis, EL materials Precursor materials Magnetic studies

Ni(II) and Co(III) complexes show lower volatility and redox activity compared to Cu(II)(acac)₂, limiting their use in gas-phase applications .

Fluorinated Derivatives: Hydrogen Bonding and Acidity

Fluorinated analogs like 1,1,1-trifluoropentane-2,4-dione and hexafluoropentan-2,4-dione exhibit contrasting hydrogen-bonding behavior:

Compound H-Bond Acidity H-Bond Basicity Polarity
Pentane-2,4-dione None High High
1,1,1-Trifluoropentane-2,4-dione Significant Moderate Very high
Hexafluoropentan-2,4-dione Significant Low Extreme

Fluorination introduces strong H-bond acidity due to electron-withdrawing -CF₃ groups, altering solubility and reactivity in coordination chemistry .

Electrochemical Comparison with Substituted 1,3-Diketo Chelates

Cu(II)(acac)₂ demonstrates superior electron-accepting capacity compared to other aliphatic/aromatic substituted 1,3-diketo copper chelates:

Chelate Type Reduction Potential (vs. SHE)
Cu(II)(acac)₂ +0.377 to +0.401 V
Aliphatic-substituted -0.487 to +0.238 V
Aromatic-substituted -0.687 to +0.038 V

Structural and Supramolecular Variations

Copper(II) complexes with ancillary ligands (e.g., 2-pyridone, 3-hydroxypyridine) exhibit diverse coordination modes:

  • With 2-pyridone : Forms 1D polymeric chains via H-bonding, enhancing thermal stability .
  • With 3-hydroxypyridine : Adopts a 2D network structure, facilitating magnetic coupling .

In contrast, Cu(II)(acac)₂ lacks such extended networks unless modified with additional ligands, highlighting its structural flexibility .

Q & A

Q. Q1: What safety protocols are critical when handling pentane-2,4-dione in laboratory settings?

Answer: Pentane-2,4-dione poses acute and chronic health risks, including skin/eye irritation, respiratory distress, neurotoxicity, and potential mutagenicity . Key protocols include:

  • Engineering controls : Use local exhaust ventilation and automated transfer systems to minimize inhalation/contact .
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
  • Emergency measures : Install eyewash stations and emergency showers; decontaminate exposed skin immediately with soap and water .
  • Storage : Keep in tightly sealed containers away from oxidizers, strong bases, and ignition sources .

Q. Q2: How can researchers optimize the synthesis of copper(II) complexes with pentane-2,4-dione ligands?

Answer: Synthesis typically involves refluxing copper salts (e.g., CuCl₂·2H₂O) with pentane-2,4-dione in ethanol or methanol under inert atmospheres. Critical parameters include:

  • Molar ratios : A 1:2 Cu²⁺:ligand ratio ensures chelate formation .
  • pH control : Neutral to slightly basic conditions (pH 6–8) enhance ligand deprotonation and complex stability .
  • Purification : Recrystallize from chloroform/hexane mixtures and confirm purity via melting point analysis and elemental microanalysis .

Q. Q3: What spectroscopic methods are most effective for characterizing copper-pentane-2,4-dione complexes?

Answer:

  • IR spectroscopy : Confirm ligand coordination via shifts in C=O (1600–1650 cm⁻¹) and enolic C-O (1250–1300 cm⁻¹) stretches .
  • UV-Vis : Detect d-d transitions (e.g., 600–800 nm for Cu²⁺ in octahedral geometries) .
  • EPR : Assess geometric distortion (g∥ > g⊥ for tetragonal symmetry) and hyperfine splitting for Cu²⁺ electronic environments .

Advanced Research Questions

Q. Q4: How can computational methods (e.g., DFT) resolve contradictions in experimental data on copper-pentane-2,4-dione electronic structures?

Answer: Density Functional Theory (DFT) calculations can:

  • Predict ligand-field splitting parameters and compare them with experimental UV-Vis/EPR data to validate geometric models .
  • Analyze spin density distributions to explain magnetic anisotropy in distorted octahedral complexes .
  • Benchmark exchange-correlation functionals (e.g., PBE vs. B3LYP) to improve accuracy in predicting redox potentials .

Q. Q5: What methodologies enable the study of catalytic mechanisms in copper-pentane-2,4-dione complexes for alkane oxidation?

Answer:

  • Kinetic studies : Monitor substrate conversion via GC-MS or iodometric titration to determine rate laws and activation energies .
  • Isotopic labeling : Use ¹⁸O₂ to trace oxygen incorporation in oxidation products .
  • In situ spectroscopy : Employ Raman or XAFS to identify reactive intermediates (e.g., Cu-OOH species) during catalysis .

Q. Q6: How can crystallographic databases (e.g., Cambridge Structural Database) resolve ambiguities in structural assignments?

Answer:

  • CSD mining : Compare bond lengths (e.g., Cu-O: 1.90–2.05 Å) and angles in similar complexes to validate proposed geometries .
  • Polymorph analysis : Use powder XRD to distinguish between kinetic (e.g., triclinic) and thermodynamic (e.g., cubic) crystal forms .

Q. Q7: What strategies address low enzymatic activity of pentane-2,4-dione in biocatalysis studies?

Answer:

  • Substrate engineering : Modify diketone substituents to enhance binding affinity (e.g., 2,4-pentanedione shows 3.2 U/mg activity vs. acetone at 13.3 U/mg) .
  • Directed evolution : Screen mutant libraries for improved activity under non-aqueous conditions .

Data Contradiction and Experimental Design

Q. Q8: How should researchers design experiments to address discrepancies in reported toxicity profiles of pentane-2,4-dione?

Answer:

  • Dose-response studies : Conduct in vitro assays (e.g., Ames test) at varying concentrations (0.1–10 mM) to clarify mutagenicity thresholds .
  • Longitudinal exposure models : Use rodent studies to differentiate acute (e.g., neurotoxicity) vs. chronic effects (e.g., reproductive harm) .

Q. Q9: What experimental controls are essential when analyzing solvent effects on copper-pentane-2,4-dione complex stability?

Answer:

  • Solvent polarity : Compare dielectric constants (ε) of DMSO (ε=47) vs. THF (ε=7.5) to assess ligand dissociation rates.
  • Redox buffers : Add hydroquinone to suppress Cu²⁺ → Cu⁺ reduction in protic solvents .

Methodological Frameworks

Q. Q10: How can the FINER criteria improve hypothesis formulation for copper-pentane-2,4-dione research?

Answer: Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Explore understudied applications (e.g., photodynamic therapy using Cu-diketonate photosensitizers).
  • Feasibility : Use modular ligand design to simplify synthesis .
  • Ethics : Adopt green chemistry principles (e.g., solvent-free mechanochemical synthesis) .

Q. Tables

Substrate Specific Activity (U/mg)Reference
Acetone13.3 ± 0.5
Pentane-2,4-dione3.2 ± 0.2
Biacetyl8.5 ± 0.4
Cu-O Bond Lengths Range (Å)Geometry
Tetragonal Cu²⁺1.92–1.98Square planar
Octahedral Cu²⁺2.01–2.10Distorted

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